N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dinitrobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dinitrobenzamide is an organic compound belonging to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dinitrobenzamide typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . The resulting intermediate is then subjected to nitration to introduce the nitro groups at the 3 and 5 positions of the benzamide moiety .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. Catalysts such as metal catalysts or ionic liquids can be employed to enhance reaction efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products:
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular targets, leading to various biological responses. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include enzymes and receptors that play critical roles in cell proliferation and survival .
Comparison with Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
N-[3-(benzothiazol-2-yl)arylamide derivatives: Exhibits antibacterial activity.
2-phenyl benzoxazole sulfonamide: Potential antitubercular agent.
Uniqueness: N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dinitrobenzamide stands out due to its dual nitro groups, which enhance its reactivity and potential biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H14N4O6 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H14N4O6/c1-12-16(21-23-18-6-2-3-8-19(18)31-21)5-4-7-17(12)22-20(26)13-9-14(24(27)28)11-15(10-13)25(29)30/h2-11H,1H3,(H,22,26) |
InChI Key |
QMSDVAMHZKAZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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